molecular formula C20H21NO B10842763 3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene

3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene

Cat. No.: B10842763
M. Wt: 291.4 g/mol
InChI Key: OKNMXSHKBLYYKN-UHFFFAOYSA-N
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Description

3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene is a complex organic compound that features a quinuclidine core substituted with a benzyloxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or reducing metals in acid.

    Substitution: Reagents such as sodium hydride for nucleophilic substitution and halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Alkyl or amino derivatives.

    Substitution: Various substituted quinuclidine derivatives.

Scientific Research Applications

3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene is unique due to its quinuclidine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)-1-azabicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C20H21NO/c1-2-4-16(5-3-1)15-22-19-8-6-17(7-9-19)20-14-21-12-10-18(20)11-13-21/h1-9,14,18H,10-13,15H2

InChI Key

OKNMXSHKBLYYKN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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